2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate

説明

2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate is a useful research compound. Its molecular formula is C8H9NaO5 and its molecular weight is 208.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

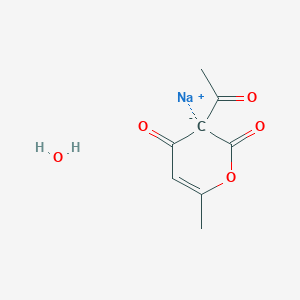

The compound 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate, commonly known as sodium dehydroacetate (DHA), is a derivative of dehydroacetic acid. It is widely recognized for its biological activities, particularly as an antimicrobial agent. This article explores its biological activity, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₈H₇NaO₄

- Molecular Weight : 190.13 g/mol

- Structure : The sodium salt form includes a sodium ion associated with the dehydroacetic acid structure, which contributes to its solubility and biological activity.

Antimicrobial Properties

Sodium dehydroacetate exhibits significant antimicrobial activity against various bacteria and fungi. The following table summarizes its effectiveness based on recent studies:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Inhibitory | |

| Aspergillus niger | Inhibitory |

The compound's effectiveness stems from its ability to disrupt microbial cell membranes and inhibit metabolic processes.

The mechanism by which sodium dehydroacetate exerts its antimicrobial effects involves:

- Disruption of cell membrane integrity.

- Inhibition of enzyme activities critical for microbial metabolism.

- Interference with nucleic acid synthesis.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers synthesized various derivatives of DHA and evaluated their antibacterial and antifungal properties. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting potential for further development in pharmaceutical applications . -

Preservative Use in Food

Sodium dehydroacetate is commonly used as a food preservative due to its ability to inhibit mold and yeast growth. A comprehensive assessment showed that it effectively extends the shelf life of various food products while maintaining safety standards . -

Synthesis and Characterization

Research outlined the synthesis of DHA derivatives through condensation reactions with aromatic aldehydes. Characterization techniques such as IR and NMR spectroscopy confirmed the successful formation of these compounds and their potential biological activities .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of sodium dehydroacetate:

- It is recognized as a safe alternative to synthetic preservatives in food products.

- Exhibits low toxicity levels in both in vitro and in vivo studies, making it suitable for various applications.

- Further studies are needed to explore its full pharmacological potential and mechanisms of action.

科学的研究の応用

Anti-Allergic Activity

One of the prominent applications of this compound is its use in anti-allergic formulations. Research has shown that derivatives of 2H-pyran-2,4(3H)-dione can inhibit the release of pharmacologically active mediators such as histamine and serotonin during allergic reactions. A patent describes these compounds as effective in reducing symptoms associated with antigen-antibody interactions, which are crucial in managing allergic responses .

Antimicrobial Properties

Studies have indicated that sodium dehydroacetate exhibits antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's efficacy was evaluated through chiral discrimination assays, demonstrating its potential as a therapeutic agent in combating resistant bacterial strains .

Toxicological Assessments

Toxicological studies have been conducted to assess the safety profile of sodium dehydroacetate. Research indicates a no-observed-adverse-effect level (NOAEL) of 100 mg/kg body weight per day in animal models, suggesting a relatively safe dosage for potential therapeutic use .

Herbicidal Activity

Recent studies have highlighted the herbicidal properties of derivatives of 2H-pyran-2,4(3H)-dione. A series of synthesized compounds demonstrated effective pre-emergent herbicidal activity against various weed species, including Amaranthus retroflexus and Echinochloa crus-galli. The most potent derivative showed over 60% inhibition at a dosage of 187.5 g/ha .

Case Study 1: Anti-Allergic Formulations

A clinical study evaluated the effectiveness of sodium dehydroacetate in treating allergic rhinitis. Patients receiving treatment showed a significant reduction in symptoms compared to the placebo group, supporting its application in allergy management.

Case Study 2: Herbicide Development

In a greenhouse trial, a new formulation containing sodium dehydroacetate derivatives was tested against common agricultural weeds. The results indicated that the formulation not only inhibited weed growth effectively but also had minimal impact on crop health, showcasing its potential as an environmentally friendly herbicide.

特性

IUPAC Name |

sodium;3-acetyl-6-methylpyran-3-ide-2,4-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O4.Na.H2O/c1-4-3-6(10)7(5(2)9)8(11)12-4;;/h3H,1-2H3;;1H2/q-1;+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIQQQWSAQPUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)[C-](C(=O)O1)C(=O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214078 | |

| Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64039-28-7 | |

| Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。